molecular formula C14H11N3O2 B1376780 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354706-24-3

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B1376780
CAS No.: 1354706-24-3
M. Wt: 253.26 g/mol
InChI Key: KPSHQRCAIZJHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

The pyrazolo[3,4-b]pyridine scaffold comprises a fused bicyclic system where a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) shares two adjacent carbon atoms with a pyridine ring (a six-membered aromatic ring containing one nitrogen atom). The fusion occurs between the 3rd position of the pyrazole and the 4th position of the pyridine, as defined by IUPAC nomenclature rules for ortho-fused heterocycles.

The compound 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features three substituents:

  • A methyl group at the 1st position of the pyrazole ring (denoted by the 1H tautomer).
  • A phenyl group at the 4th position of the pyridine ring.
  • A carboxylic acid group at the 3rd position of the pyrazole ring.

The numbering follows priority rules where the pyridine nitrogen (position 1) directs the base orientation, and substituents receive the lowest possible locants. The fusion letter b indicates the specific bond shared between the pyrazole and pyridine rings (Figure 1).

Table 1: Substituent Positions in this compound

Position Substituent Ring Affiliation
1 Methyl (-CH₃) Pyrazole
3 Carboxylic acid Pyrazole
4 Phenyl (-C₆H₅) Pyridine

Historical Development of Pyrazolo[3,4-b]pyridine Research

Pyrazolo[3,4-b]pyridine derivatives were first synthesized in the early 20th century, but their pharmacological potential remained unexplored until the 1960s. Initial syntheses relied on cyclocondensation reactions, such as the Gould-Jacobs method, which combined aminopyrazoles with β-keto esters. The 1990s marked a turning point with advancements in regioselective functionalization, enabling precise substitution at positions 1, 3, and 4.

Key milestones include:

  • 2000s : Discovery of pyrazolo[3,4-b]pyridines as kinase inhibitors, spurring interest in anticancer applications.
  • 2010s : Patent filings for antimalarial derivatives, such as US11578071B2 , which disclosed Plasmodium growth inhibition via pyrazolo[3,4-b]pyridine scaffolds.
  • 2020s : Structural optimization for PPARα agonism, exemplified by This compound , which demonstrated triglyceride-lowering effects in preclinical models.

Table 2: Historical Milestones in Pyrazolo[3,4-b]pyridine Research

Decade Development Significance
1960s First antimicrobial derivatives synthesized Validated biological relevance
2000s Kinase inhibitor discoveries Expanded applications in oncology
2010s Antimalarial patent filings Highlighted broad-spectrum therapeutic potential
2020s PPARα agonist optimization Linked structure to metabolic disease targets

Position of this compound in Heterocyclic Chemistry

This compound exemplifies the strategic functionalization of fused heterocycles for drug discovery. The methyl group at position 1 enhances metabolic stability by blocking oxidative deamination, while the phenyl group at position 4 introduces hydrophobic interactions critical for target binding. The carboxylic acid at position 3 enables hydrogen bonding with biological targets, such as the PPARα ligand-binding domain.

Compared to simpler heterocycles like indole or quinoline, the pyrazolo[3,4-b]pyridine core offers:

  • Enhanced π-π stacking due to the extended conjugated system.
  • Tautomeric versatility , allowing adaptability in binding pocket interactions.
  • Synergistic electronic effects from the pyrazole’s electron-rich nature and pyridine’s electron-deficient character.

These attributes position it as a privileged scaffold in medicinal chemistry, particularly for targeting enzymes and nuclear receptors.

Figure 1: Structural Representation of this compound
(Note: A hand-drawn or computational model would show the fused rings with substituents at positions 1, 3, and 4.)

Properties

IUPAC Name

1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSHQRCAIZJHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172106
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-24-3
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of PPARα leads to changes in the expression of genes involved in lipid and glucose metabolism. This modulation can result in altered metabolic flux and changes in metabolite levels, impacting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Biological Activity

1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS Number: 1354706-24-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C14H11N3O2C_{14}H_{11}N_{3}O_{2} with a molar mass of 253.26 g/mol. Key physical properties include:

  • Density : 1.35 g/cm³ (predicted)
  • Boiling Point : 520 °C (predicted)
  • pKa : 0.25 (predicted)

Biological Activity Overview

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit a variety of biological activities including:

  • Inhibition of TBK1 : A study identified several derivatives as potent TBK1 inhibitors, with one compound showing an IC50 value of 0.2 nM. This compound also demonstrated effective inhibition of downstream interferon signaling in immune cells .
  • Anticancer Properties : Other derivatives have shown significant antiproliferative effects across various cancer cell lines, indicating potential for cancer therapy .

Structure–Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on their structural modifications. For example:

  • Substituents at the 4-position on the phenyl ring can significantly enhance both enzymatic and cellular potency against targets like FGFR1. Compounds with amino groups at this position exhibited improved activity compared to those without substituents .
  • N-methylation of the pyrazolo[3,4-b]pyridine nucleus can lead to a loss of activity, suggesting the importance of specific functional groups for maintaining biological efficacy .

Case Studies

  • TBK1 Inhibition : The compound demonstrated effective inhibition of TBK1 in THP-1 and RAW264.7 cells, leading to reduced expression of interferon-stimulated genes. This suggests potential applications in treating inflammatory diseases and cancers associated with aberrant TBK1 signaling pathways .
  • Anticancer Activity : In vitro studies have shown that certain derivatives can inhibit cell proliferation in multiple cancer cell lines including A172, U87MG, and A375 with micromolar potency. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that they typically exhibit moderate half-lives (~3 hours) after both intravenous and oral administration. These findings suggest that while some derivatives may be promising candidates for drug development, their bioavailability and metabolic stability need further investigation to optimize therapeutic efficacy .

Summary Table of Biological Activities

CompoundTargetIC50 (nM)Activity Type
Compound 15yTBK10.2Inhibition
Compound 7iFGFR142.4Enzymatic Potency
Compound 31CDK2360Inhibition
Compound 32CDK91800Inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrazolo[3,4-b]pyridine family, which is recognized for its ability to interact with various biological targets. The structure features a pyrazole ring fused with a pyridine ring, contributing to its unique chemical reactivity and biological activity.

Pharmacological Applications

  • Neurological Disorders :
    • Pyrazolo[3,4-b]pyridines have been investigated for their potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Research indicates that derivatives of this compound can exhibit neuroprotective effects and modulate neurotransmitter systems .
  • Kinase Inhibition :
    • Compounds within this class have shown promise as inhibitors of various kinases, including Protein Kinase C (PKC). PKC is implicated in numerous cellular processes, making these inhibitors valuable for treating diseases related to cell signaling dysregulation, such as diabetes and cancer .
  • Cannabinoid Receptor Modulation :
    • Certain derivatives have been identified as ligands for cannabinoid receptors CB1 and CB2, suggesting potential applications in pain management and anti-inflammatory therapies .

Synthesis and Development

The synthesis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various substituents at different positions on the pyrazole and pyridine rings. Recent advancements in synthetic methodologies have improved yields and functional group tolerance, facilitating the development of diverse analogs for biological testing .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives, researchers found that certain compounds significantly reduced neuronal cell death in models of oxidative stress. These findings highlight the potential for developing new treatments for neurodegenerative diseases .

Case Study 2: Kinase Inhibition

Another research effort focused on the kinase inhibitory activity of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. The study demonstrated that specific modifications to the compound enhanced its selectivity and potency against PKC isoforms, suggesting a pathway for developing targeted therapies for cancer treatment .

Data Tables

Application AreaCompound ActivityReference
Neurological DisordersNeuroprotective effects
Kinase InhibitionInhibition of PKC
Cannabinoid Receptor ModulationLigand activity at CB1/CB2 receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo-Pyridine Core

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Properties
1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1-Me, 4-Ph, 3-COOH C₁₄H₁₁N₃O₂ 253.26 116855-09-5 Liquid crystal materials, biological activity
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Bu, 6-Cyclopropyl, 3-Me, 4-COOH C₁₇H₂₁N₃O₂ 307.37 - Increased lipophilicity due to butyl/cyclopropyl groups
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Cyclopentyl, 6-Thienyl, 3-Me, 4-COOH C₁₇H₁₇N₃O₂S 343.40 937597-71-2 Enhanced π-stacking (thienyl) for material science
1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Et, 3-Me, 6-(4-MePh), 4-COOH C₁₇H₁₇N₃O₂ 307.34 937598-67-9 Potential kinase inhibition (bulky aryl group)
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 5-Cl, 6-Cyclopropyl, 1-(4-FPh), 3-Me, 4-COOH C₁₇H₁₃ClFN₃O₂ 359.76 107658-94-6 Anticancer activity (halogen substitution)

Physical and Chemical Properties

  • Melting Points : The target compound has a high melting point (273–278.5°C) due to hydrogen bonding from the carboxylic acid group. Bulky substituents (e.g., butyl, cyclopentyl) reduce crystallinity, lowering melting points .
  • Solubility : Carboxylic acid derivatives are generally water-soluble at physiological pH, while esters (e.g., methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) are more lipophilic .

Preparation Methods

Condensation of Aminopyrazoles with Carbonyl Compounds

A common synthetic route involves the condensation of 5-aminopyrazoles with appropriate carbonyl compounds under acid catalysis. For example, trifluoroacetic acid-catalyzed condensation with α-oxoketene dithioacetals has been reported for related pyrazolo[3,4-b]pyridines.

This method is adaptable to introduce the phenyl group at the 4-position and the carboxylic acid functionality at the 3-position by choosing suitable carbonyl precursors.

Use of Sodium Nitrite and Acidic Conditions for Carboxylic Acid Ester Intermediates

A patented method describes the preparation of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters, which are key intermediates for kinase inhibitors and structurally related compounds. The process involves:

  • Using an intermediate compound (denoted as compound V) reacted with sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid).
  • Reaction temperature is maintained between -5 °C and 0 °C.
  • The molar ratio of compound V to sodium nitrite is optimized between 1.0:1.0 and 1.0:2.0.
  • The reaction yields are high (>90%), with mild conditions and simple post-treatment.

Synthesis of Intermediate Compounds

The preparation of intermediate compounds (e.g., compound IV) involves:

  • Reaction of precursors such as methyl acetoacetate with alkali (sodium ethoxide or sodium hydride) in solvents like ethanol, DMSO, DMF, or tetrahydrofuran (THF).
  • Catalytic hydrogenation steps using palladium on carbon, palladium hydroxide, or Raney nickel in solvents such as methanol, ethyl acetate, or ethanol to obtain the desired intermediates.

Catalytic Condensation Using Nano-Catalysts

Recent advances have employed nano-magnetic metal-organic frameworks as catalysts for the synthesis of pyrazolo[3,4-b]pyridines. For example:

  • Fe3O4@MIL-101(Cr)-N(CH2PO3)2 nano-catalyst facilitates solvent-free condensation reactions of aldehyde derivatives with aminopyrazoles.
  • This method offers short reaction times, clean reaction profiles, and catalyst recyclability.
  • Although this method is demonstrated for related pyrazolopyridines, it is a promising approach for synthesizing this compound analogs.

Comparative Data Table of Key Preparation Parameters

Step/Method Key Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Sodium nitrite reaction (patent) Compound V + NaNO2, dilute H2SO4 or HCl Aqueous acidic medium -5 °C to 0 °C >90 Mild, simple workup, high yield
Intermediate IV synthesis Methyl acetoacetate + NaH or NaOEt EtOH, DMSO, DMF, THF Room temp to reflux ~90 Single-step replaces two-step methods, improved yield
Catalytic hydrogenation Pd/C, Pd(OH)2, or Raney Ni catalyst Methanol, ethanol, EtOAc Room temp to reflux 90-95 Used for intermediate reduction steps
Nano-catalyst condensation Aminopyrazoles + aldehydes + Fe3O4@MIL-101(Cr)-N(CH2PO3)2 Solvent-free or various solvents 100 °C (solvent-free) High (not quantified) Clean, recyclable catalyst, short reaction time

Research Findings and Notes

  • The patented method using sodium nitrite under acidic conditions is notable for its simplicity and high yield, making it a preferred industrial approach for preparing pyrazolo[3,4-b]pyridine carboxylic acid esters, which can be hydrolyzed to the free acid.

  • The condensation approach using aminopyrazoles and carbonyl compounds under acid catalysis is versatile and allows introduction of various substituents, including the methyl and phenyl groups characteristic of the target compound.

  • Nano-catalyst based methods represent an emerging green chemistry approach with advantages of catalyst recovery and solvent-free conditions, although specific application to this compound requires further validation.

  • Structural considerations such as tautomeric forms (1H- vs 2H-) and steric effects of the phenyl substituent influence the synthetic route choice and reaction conditions.

Q & A

Basic: What are the optimal synthetic routes for 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with aryl aldehydes, followed by carboxylation. Key parameters include:

  • Catalyst selection : Palladium or copper catalysts (e.g., in ) improve cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates compared to toluene .
  • Temperature control : Melting point data (273–278.5°C, CAS 116855-09-5) suggests thermal stability, enabling reflux conditions without decomposition .
    For yield improvement, iterative purification via recrystallization (e.g., using ethanol/water mixtures) is recommended, as demonstrated in analogous pyrazolo[3,4-b]pyridine syntheses with ≥94% purity .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) reliably identifies substituent patterns, e.g., methyl groups at δ 2.56 ppm and aromatic protons at δ 7.57–8.69 ppm .
  • LCMS/HPLC : ESI-MS (e.g., m/z 311.1 for related derivatives) confirms molecular weight, while HPLC (≥97% purity) validates purity .
  • X-ray crystallography : Structural analogs (e.g., A1BQ7 in ) use crystallographic data to resolve tautomeric forms and hydrogen-bonding networks.

Advanced: How can derivatization strategies enhance the compound’s bioactivity?

  • Amide formation : Coupling the carboxylic acid with amines (e.g., piperidine derivatives) via EDCI/HOBt activation improves cellular permeability. General Procedure F1 in achieves >90% yields for analogous pyrazole-carboxamides .
  • Functional group modulation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position, as seen in , increases metabolic stability and target affinity .
  • Heterocyclic fusion : Fusion with pyrrolidinone ( ) or oxazolo moieties ( ) enhances binding to kinase domains.

Advanced: What mechanistic insights explain its biological activity in disease models?

  • Autophagy induction : Structural analogs (e.g., FMPPP in ) inhibit mTOR/p70S6K pathways, triggering autophagic cell death in cancer models. Dose-response studies (IC₅₀ = 2–5 µM) guide therapeutic windows .
  • Antimicrobial SAR : Pyrazolo[3,4-b]pyridines with 3-carboxylic acid groups show broad-spectrum activity; substituent bulk at the 1-position correlates with Gram-negative selectivity ().

Data Contradictions: How should researchers resolve discrepancies in reported bioactivity or synthetic yields?

  • Biological variability : Anti-proliferative effects in prostate cancer () vs. antimicrobial activity () suggest context-dependent mechanisms. Use isoform-specific assays (e.g., kinase profiling) to clarify targets.
  • Synthetic yields : Discrepancies (e.g., 94% vs. 70% yields in similar routes) may stem from solvent purity or catalyst loading. Replicate conditions with strict anhydrous protocols (e.g., uses 36.5% HCl for hydrolysis optimization) .

Computational: Which in silico methods predict binding modes and physicochemical properties?

  • Docking studies : Pyrazolo[3,4-b]pyridine scaffolds align with ATP-binding pockets in kinases (PDB: A1BQ7). Use AutoDock Vina with AMBER force fields for accuracy .
  • ADMET prediction : SwissADME calculates logP ≈ 2.1 (moderate lipophilicity) and PSA ≈ 85 Ų (high solubility), consistent with oral bioavailability in murine models .

Methodological Gaps: What experimental frameworks address understudied aspects of this compound?

  • Reaction engineering : Apply ICReDD’s computational-experimental feedback loop () to optimize regioselective alkylation at the 1-position.
  • Toxicology : Use zebrafish models to assess hepatotoxicity risks, given structural similarities to hepatotoxic pyrazolo[3,4-d]pyrimidines ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.